2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoyl chloride
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Overview
Description
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoyl chloride is a chemical compound with the molecular formula C3H3ClF3NO2S.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoyl chloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with methanesulfonyl chloride to form an intermediate, which is then treated with a suitable reagent to introduce the carbonimidoyl chloride group . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and influence various biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoyl chloride can be compared with similar compounds such as:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
2,2,2-Trifluoroethylamine: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(1Z)-2,2,2-trifluoro-N-methylsulfonylethanimidoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF3NO2S/c1-11(9,10)8-2(4)3(5,6)7/h1H3/b8-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZXZEANLRYXII-WAPJZHGLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=C(C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/N=C(/C(F)(F)F)\Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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